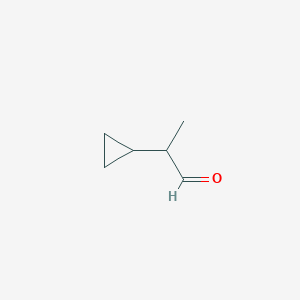

2-Cyclopropylpropionaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-propionaldehyde is an organic compound characterized by the presence of a cyclopropyl group attached to a propionaldehyde moiety

Applications De Recherche Scientifique

2-Cyclopropyl-propionaldehyde has several applications in scientific research:

Mécanisme D'action

Target of Action

Cyclopropane-containing compounds have been shown to interact with various biological targets, modifying the pharmacological activity level of medicines . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .

Mode of Action

Cyclopropane-containing compounds are known to interact with their targets by imposing conformational rigidity on the molecules of physiologically active compounds . This interaction can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .

Biochemical Pathways

Cyclopropane fatty acid biosynthesis in plants is one pathway that could potentially be influenced . The cyclopropane fragment is known to modify the pharmacological activity level of medicines .

Pharmacokinetics

Cyclopropane-containing compounds are known to increase the metabolic stability of target structures , which could potentially impact the bioavailability of 2-Cyclopropyl-propionaldehyde.

Result of Action

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could potentially result in various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-propionaldehyde. For instance, temperature and photosynthetically active radiation (PAR) have been shown to affect the emission of formaldehyde and acetaldehyde from certain plant species . These factors could potentially influence the action of 2-Cyclopropyl-propionaldehyde.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Cyclopropyl-propionaldehyde are not well-studied. Aldehydes in general are known to participate in various biochemical reactions. They can act as electrophiles, attracting electron-rich nucleophiles. This property allows them to interact with various biomolecules, including enzymes and proteins. For instance, they can undergo nucleophilic addition reactions, where a nucleophile, such as a protein or enzyme, attacks the electrophilic carbon atom in the carbonyl group .

Cellular Effects

The specific cellular effects of 2-Cyclopropyl-propionaldehyde are currently unknown due to the lack of research data. Aldehydes can influence cell function in several ways. They can react with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Cyclopropyl-propionaldehyde is not well-understood due to the lack of specific studies. Aldehydes can interact with biomolecules through their carbonyl group. They can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting or activating enzyme function. They can also influence gene expression by reacting with nucleic acids .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyclopropyl-propionaldehyde in laboratory settings are not well-documented. Aldehydes are generally reactive and may degrade over time, especially under certain conditions such as exposure to heat or light. Long-term effects on cellular function would depend on the specific interactions of 2-Cyclopropyl-propionaldehyde with cellular components .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Cyclopropyl-propionaldehyde in animal models. The effects of chemicals generally vary with dosage, and high doses can often lead to toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways involving 2-Cyclopropyl-propionaldehyde are not known. Aldehydes can be metabolized in the body through several pathways. For instance, they can be oxidized to carboxylic acids by aldehyde dehydrogenases, or reduced to alcohols by alcohol dehydrogenases .

Transport and Distribution

Small aldehydes can often diffuse across cell membranes due to their small size and polarity .

Subcellular Localization

Aldehydes can react with various biomolecules, potentially localizing to regions of the cell where these molecules are abundant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-propionaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, is a well-known method for introducing the cyclopropyl group . Another method involves the use of cyclopropyl Grignard reagents in cross-coupling reactions with aldehydes .

Industrial Production Methods: Industrial production of 2-Cyclopropyl-propionaldehyde typically involves large-scale cyclopropanation reactions. The use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents is a notable method due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropyl-propionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Hydrochloric acid or sodium hydroxide for acidic or basic conditions, respectively.

Major Products:

Oxidation: 2-Cyclopropyl-propionic acid.

Reduction: 2-Cyclopropyl-propanol.

Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Cyclopropylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde.

Cyclopropylcarboxylic acid: Contains a carboxyl group instead of an aldehyde.

Cyclopropylamine: Contains an amino group instead of an aldehyde.

Uniqueness: 2-Cyclopropyl-propionaldehyde is unique due to the presence of both the cyclopropyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structural rigidity and reactivity make it a valuable intermediate in organic synthesis and industrial applications .

Propriétés

IUPAC Name |

2-cyclopropylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(4-7)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNSYGJEBXYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2505607.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)

![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)